D-Serine

NMDA receptor pharmacology Chiral neurotransmission Glycine site agonists

D-Serine (CAS 312-84-5) is the only valid enantiomer for NMDA glycine site studies (EC50 1.77 μM on GluN1/GluN2A) and the mandated chiral precursor for lacosamide (Vimpat) API synthesis requiring ≥99.5% ee. L-Serine (Kd ~246-fold weaker at NR1 binding domain) and D-cycloserine (partial agonist with no significant efficacy in schizophrenia meta-analysis) cannot substitute. D-Serine's unique enantiospecificity, DAAO-mediated metabolism, and chiral purity requirements make it non-substitutable. Procure high-purity D-Serine for valid neuroscience research, clinical trials, and cGMP-compliant pharmaceutical manufacturing.

Molecular Formula C3H7NO3
Molecular Weight 105.09 g/mol
CAS No. 312-84-5
Cat. No. B559539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Serine
CAS312-84-5
Molecular FormulaC3H7NO3
Molecular Weight105.09 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)O
InChIInChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1
InChIKeyMTCFGRXMJLQNBG-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility364 mg/mL at 20 °C

D-Serine (CAS 312-84-5): NMDA Receptor Co-agonist and Chiral Pharmaceutical Intermediate Procurement Guide


D-Serine (CAS 312-84-5), the D-enantiomer of serine, is an endogenous amino acid that functions as a potent and selective co-agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor [1]. Unlike its L-enantiomer, D-Serine is a critical neuromodulator in the central nervous system, endogenously synthesized by the enzyme serine racemase [2]. As a chiral pharmaceutical intermediate, D-Serine is a crucial chiral building block for the synthesis of active pharmaceutical ingredients (APIs) such as the antiepileptic drug lacosamide, where high chiral purity is mandatory to avoid racemic contamination [3].

Why D-Serine (CAS 312-84-5) Cannot Be Replaced by L-Serine or Other Glycine Site Agonists


Generic substitution of D-Serine with L-Serine, glycine, or partial agonists like D-cycloserine is not scientifically valid and can lead to experimental or clinical failure. D-Serine exhibits unique enantiospecificity, subtype-specific receptor pharmacology, and distinct pharmacokinetic and metabolic stability profiles that L-serine and other glycine site agonists do not share [1]. L-Serine is a poor NMDA receptor agonist with drastically lower potency, while D-cycloserine acts as a partial agonist that can even behave as an antagonist at higher doses, resulting in inferior clinical efficacy in schizophrenia [2][3]. Furthermore, D-Serine's specific metabolic handling by D-amino acid oxidase (DAAO) and its role as a chiral intermediate in API synthesis demand precise enantiomeric purity that cannot be met by racemic or L-isomer alternatives [4]. The quantitative evidence below delineates precisely where D-Serine provides verifiable, non-substitutable value.

Quantitative Differentiation Evidence for D-Serine (CAS 312-84-5) vs. L-Serine and D-Cycloserine


Enantiospecific NMDA Receptor Potency: D-Serine vs. L-Serine

D-Serine demonstrates enantiospecific activation of the NMDA receptor glycine site, with potency orders of magnitude greater than its L-enantiomer [1]. In cerebellar granule cells, L-serine was significantly less active in potentiating NMDA-stimulated calcium influx and reversing ethanol-induced inhibition [2]. Quantitative binding affinity data show D-Serine binds to NR1 S1S2 with Kd of 643 ± 47 nM, whereas L-Serine exhibits drastically lower affinity with Kd of 158 ± 17 μM, representing a ~246-fold difference [3]. In functional assays on GluN1/GluN2A receptors expressed in HEK293 cells, D-Serine has an EC50 of 1.77 ± 0.19 μM [4]. This enantiospecificity is critical, as the physiological ligand is exclusively D-Serine, not L-Serine [5].

NMDA receptor pharmacology Chiral neurotransmission Glycine site agonists

Receptor Subtype Selectivity: D-Serine EC50 Across GluN2 Subunits vs. Glycine

D-Serine and glycine exhibit distinct subunit-dependent potency profiles at NMDA receptors, a critical consideration for subtype-specific pharmacology [1]. In HEK293 cells expressing recombinant receptors, D-Serine is equipotent to glycine on GluN2A-containing receptors (EC50 1.77 ± 0.19 μM vs. 1.09 ± 0.14 μM) but shows a trend toward slightly lower potency on GluN2B-containing receptors (EC50 0.47 ± 0.02 μM vs. 0.41 ± 0.02 μM) [2]. More importantly, D-Serine exhibits differential sensitivity to a point mutation (S688Y) in the GluN1 ligand-binding domain: on GluN1-4a-S688Y/GluN2A receptors, D-Serine EC50 increases to 1066.55 ± 29.65 μM, whereas on GluN1-4a-S688Y/GluN2B receptors, the EC50 increases to 152.09 ± 9.67 μM [2]. This contrasts with glycine, which shows a different pattern of sensitivity. This subunit-dependent pharmacology means D-Serine cannot be assumed to behave identically to glycine in systems expressing different NMDA receptor subunit compositions [3].

NMDA receptor subunits GluN2 subtype pharmacology Receptor selectivity profiling

Clinical Efficacy in Schizophrenia: D-Serine vs. D-Cycloserine Meta-Analysis

A systematic review and meta-analysis of glutamatergic drugs for schizophrenia directly compared the clinical efficacy of D-Serine and D-cycloserine [1]. NMDA receptor co-agonists glycine and D-Serine were effective in reducing negative symptoms with a moderate effect size (N=132, fixed effect model SMD=-0.66, 95% CI -1.02 to -0.29, p=0.0004) [2]. In stark contrast, D-cycloserine, a partial agonist of NMDA receptors, was ineffective toward negative symptoms (N=119, fixed effect model SMD=-0.11, 95% CI -0.48 to 0.25, p=0.6) [3]. This differential efficacy is attributed to D-cycloserine's partial agonist pharmacology and its tendency to act as an NMDA antagonist at higher doses, whereas D-Serine functions as a full agonist [4]. A more recent meta-analysis confirmed that glycine, D-serine, and sarcosine significantly improved multiple symptom domains, whereas D-cycloserine did not improve any symptom domain [5].

Schizophrenia treatment Negative symptoms NMDA receptor hypofunction Meta-analysis

Metabolic Stability: Differential Substrate Specificity for D-Amino Acid Oxidase (DAAO)

D-Serine exhibits unique metabolic behavior toward mammalian D-amino acid oxidase (DAAO) that differentiates it from other D-amino acids [1]. In a study using limited proteolysis to probe DAAO structure-function relationships, D-serine was found to be no longer a substrate of D-amino acid oxidase after nicking of the enzyme, indicating that its oxidation is exquisitely sensitive to the conformational state of the enzyme [2]. In contrast, D-arginine exhibited a 2.5-fold increased apparent maximum velocity (Vmax) with the nicked enzyme, while D-alanine was oxidized 1.5-fold faster [3]. This differential sensitivity means D-serine's metabolic fate cannot be predicted from data on other D-amino acids. Furthermore, human DAAO possesses weak interaction with FAD cofactor, and the kinetic efficiency of the enzyme on D-serine is very low, suggesting its activity must be finely tuned to control D-serine levels in the brain [4]. This unique metabolic profile is critical for understanding D-Serine's in vivo pharmacokinetics and distinguishes it from other D-amino acids in experimental systems.

D-Amino acid oxidase Substrate specificity Enzyme kinetics Metabolic stability

Chiral Purity Requirements for Pharmaceutical Synthesis: D-Serine as Lacosamide Intermediate

In pharmaceutical manufacturing, D-Serine's chiral integrity is non-negotiable for the synthesis of the antiepileptic drug lacosamide [1]. Lacosamide is commercially prepared using a chiral pool approach starting from the unnatural amino acid D-serine [2]. For this application, suppliers specify a chiral purity of ≥99.5% enantiomeric excess, as the D-enantiomer is specifically required to avoid the production of racemic mixtures or unwanted enantiomers of the final API [3]. Analytical methods have been developed and validated for the separation and quantification of the L-enantiomer impurity in D-Serine API using HPLC with derivatization and detection limits adequate for pharmaceutical quality control (e.g., LC-MS/MS method with detection limit of 1.1 fmol/injection and resolution Rs: 1.85) [4][5]. In contrast, racemic DL-serine or L-serine cannot serve as starting materials without complex and costly chiral resolution steps that introduce yield losses and impurity risks [6]. This level of stereochemical control is vital for GMP manufacturing and regulatory compliance.

Chiral synthesis Pharmaceutical intermediates Enantiomeric purity Lacosamide

Dose-Dependent Target Engagement and Neuroplasticity Augmentation in Schizophrenia

A double-blind, placebo-controlled, randomized clinical trial (N=45) evaluated D-serine's ability to augment neuroplasticity-based auditory learning in schizophrenia patients [1]. The trial directly assessed pharmacodynamic target engagement biomarkers across three D-serine dose cohorts (80, 100, and 120 mg/kg) versus placebo [2]. There was a significant overall treatment effect for plasticity improvement (p=0.014), with the largest improvements in the 80 and 100 mg/kg groups (p<0.001, Cohen's d>0.67) [3]. Critically, the 120 mg/kg dose and placebo showed nonsignificant within-group changes, demonstrating a clear inverted U-shaped dose-response curve [4]. Target engagement was confirmed by significantly larger mismatch negativity (MMN) amplitude for the 100 mg/kg dose versus placebo (p=0.049, Cohen's d=1.0) [5]. This evidence establishes that not only is D-Serine effective, but its efficacy is highly dose-dependent, and doses outside the optimal 80-100 mg/kg range fail to produce significant benefit [6].

Neuroplasticity Target engagement biomarkers Auditory cognitive remediation Schizophrenia clinical trial

D-Serine (CAS 312-84-5) Procurement Application Scenarios: Neuroscience, Clinical Research, and Pharmaceutical Synthesis


NMDA Receptor Pharmacology Research Requiring Enantiospecific Potency

D-Serine is the optimal choice for neuroscience studies investigating NMDA receptor glycine site pharmacology where enantiospecific activation is required [1]. With an EC50 of 1.77 ± 0.19 μM on GluN1/GluN2A receptors and Kd of 643 ± 47 nM at the NR1 binding domain, D-Serine provides the physiologically relevant potency needed for accurate receptor characterization [2][3]. L-Serine (Kd 158 ± 17 μM) is an inappropriate substitute, as its ~246-fold lower affinity yields sub-physiological activation [3]. Researchers studying synaptic plasticity, long-term potentiation, or NMDA receptor subunit-specific pharmacology must procure D-Serine to ensure valid experimental outcomes.

Clinical Trials for Schizophrenia Targeting Negative Symptoms

D-Serine is the evidence-based choice for clinical studies evaluating NMDA receptor augmentation strategies in schizophrenia, particularly for negative symptoms [1]. Meta-analysis data demonstrate that D-Serine (pooled with glycine) significantly reduces negative symptoms with a moderate effect size (SMD=-0.66, p=0.0004), whereas the partial agonist D-cycloserine shows no significant efficacy (SMD=-0.11, p=0.6) [2][3]. Recent trial data further establish optimal dosing at 80-100 mg/kg, with target engagement confirmed by MMN (p=0.049, d=1.0 vs. placebo), while 120 mg/kg is ineffective [4][5]. Clinical researchers must select D-Serine over D-cycloserine to avoid negative trial outcomes.

Pharmaceutical Synthesis of Lacosamide and Other Chiral APIs

D-Serine is the mandated chiral building block for the commercial synthesis of the antiepileptic drug lacosamide (Vimpat) and other chiral pharmaceutical intermediates [1]. Lacosamide manufacturing relies on a chiral pool approach starting from D-serine, requiring a minimum chiral purity of ≥99.5% enantiomeric excess to prevent racemization and ensure the correct stereochemistry of the final API [2][3]. Procurement must specify high chiral purity D-Serine with validated analytical methods (e.g., HPLC with derivatization, LC-MS/MS with Rs 1.85 and LOD 1.1 fmol/injection) for quality control [4][5]. Racemic DL-serine or L-serine cannot serve as substitutes without introducing costly chiral resolution steps.

D-Amino Acid Oxidase (DAAO) Substrate Studies and Inhibitor Development

D-Serine is the essential substrate for studies investigating the structure-function relationships and substrate specificity of mammalian D-amino acid oxidase (DAAO) [1]. Unlike other D-amino acids (e.g., D-arginine which shows 2.5-fold increased Vmax with nicked enzyme, or D-alanine with 1.5-fold faster oxidation), D-Serine's oxidation is uniquely abolished upon limited proteolysis of DAAO, indicating exquisitely sensitive conformational control of its metabolism [2]. Furthermore, human DAAO exhibits very low kinetic efficiency on D-Serine, requiring fine-tuned activity for physiological regulation [3]. Researchers developing DAAO inhibitors or studying D-Serine metabolism in the CNS must use authentic D-Serine, as results with other D-amino acids are not predictive.

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